molecular formula C23H26N2O6S B2805643 (1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1029747-13-4

(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2805643
CAS RN: 1029747-13-4
M. Wt: 458.53
InChI Key: QJKUSPLZMNFSQK-UHFFFAOYSA-N
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Description

The compound (1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a complex organic molecule. It contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trimethoxyphenyl (TMP) group is a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .

Scientific Research Applications

Structural Characterization and Synthesis

  • Antitubercular Drug Candidates : Compounds related to the chemical structure of interest have been investigated for their potential as antitubercular drug candidates. For instance, derivatives of 8-nitro-1,3-benzothiazin-4-one, which share a similar complex structure, were synthesized in the pursuit of crystallizing and characterizing potential antituberculosis agents. The azoxy derivative was characterized by X-ray crystallography, revealing an almost coplanar arrangement of two benzothiazinone moieties linked by a Z-configured azoxy group, indicating the dense molecular packing and potential for drug development (Richter et al., 2022).

  • Optical and Structural Studies : Another study focused on synthesizing and characterizing compounds through spectroscopic techniques and single-crystal X-ray diffraction. The research provided insights into the molecular geometry, intermolecular interactions, and thermal properties of the synthesized compounds, which could inform the design of new pharmaceuticals (Karthik et al., 2021).

Potential Biomedical Applications

  • Antimicrobial Activity : Synthesized compounds related to the mentioned chemical structure have been evaluated for their antimicrobial potential. For example, derivatives synthesized for quality control of iloperidone, an antipsychotic medication, were investigated, highlighting the synthesis process and structural confirmation via spectroscopic methods. This research is crucial for developing new medications with antimicrobial properties (Jiangxi, 2014).

  • Antitubercular Chemotypes : The synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and their evaluation as new anti-mycobacterial agents exemplify the ongoing search for novel chemotypes against tuberculosis. Some of these compounds have shown promising in vitro activity against the Mycobacterium tuberculosis H37Rv strain, indicating the potential for new therapeutic options (Pancholia et al., 2016).

Future Directions

The future directions for the study of this compound could include further exploration of its potential bioactivity effects, as well as the development of new synthesis methods and the study of its physical and chemical properties. The TMP group, in particular, has been associated with a wide range of biomedical applications , suggesting that this compound could have potential uses in various fields of research.

properties

IUPAC Name

[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-29-18-13-16(14-19(30-2)22(18)31-3)25-15-21(23(26)24-11-7-4-8-12-24)32(27,28)20-10-6-5-9-17(20)25/h5-6,9-10,13-15H,4,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKUSPLZMNFSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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